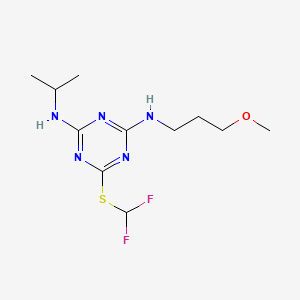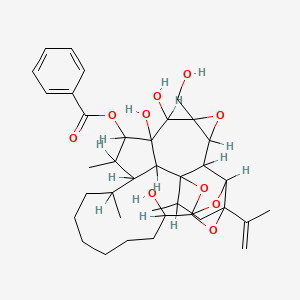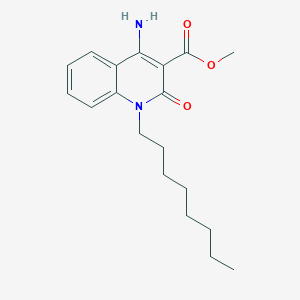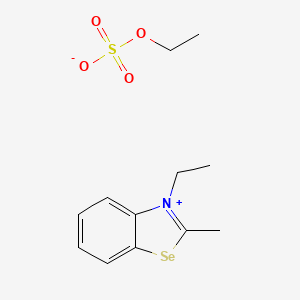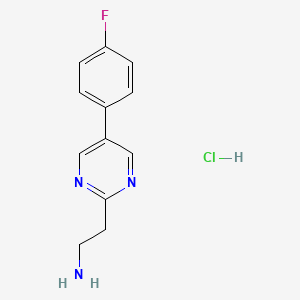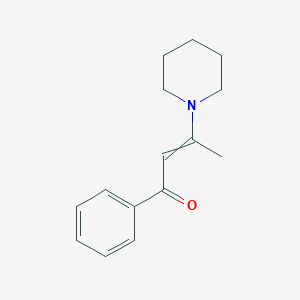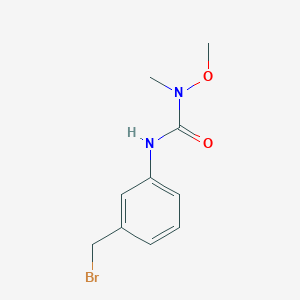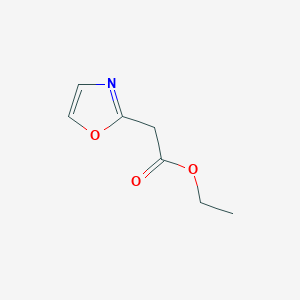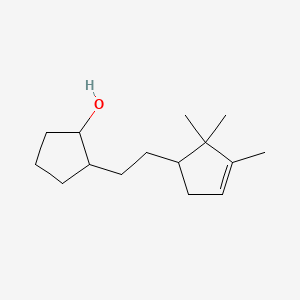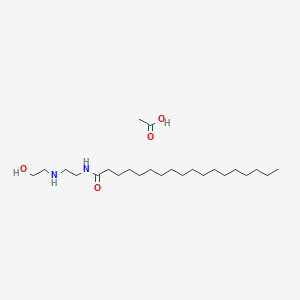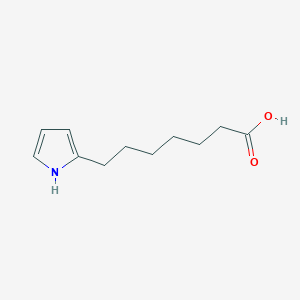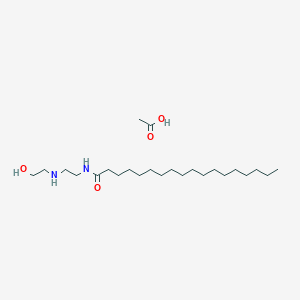
Stearamidoethyl(2-hydroxyethyl)amine, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stearamidoethyl(2-hydroxyethyl)amine, acetate is a chemical compound with the molecular formula C24H48N2O3. It is also known as N-[2-[(2-hydroxyethyl)amino]ethyl]stearamide monoacetate. This compound is characterized by its long hydrophobic stearic acid chain and a hydrophilic amine group, making it amphiphilic. This dual nature allows it to interact with both hydrophobic and hydrophilic environments, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stearamidoethyl(2-hydroxyethyl)amine, acetate typically involves the reaction of stearic acid with 2-aminoethanol to form N-(2-hydroxyethyl)stearamide. This intermediate is then reacted with ethylene oxide to introduce the 2-hydroxyethyl group, forming Stearamidoethyl(2-hydroxyethyl)amine. Finally, the compound is acetylated using acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts may be used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Stearamidoethyl(2-hydroxyethyl)amine, acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine or alcohol forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stearic acid derivatives, while reduction may produce stearamidoethyl(2-hydroxyethyl)amine.
Scientific Research Applications
Stearamidoethyl(2-hydroxyethyl)amine, acetate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: It is investigated for its potential use in drug delivery systems, where its amphiphilic properties can help in the encapsulation and transport of hydrophobic drugs.
Mechanism of Action
The mechanism of action of Stearamidoethyl(2-hydroxyethyl)amine, acetate involves its interaction with both hydrophobic and hydrophilic environments. The stearic acid chain interacts with hydrophobic regions, while the amine and hydroxyethyl groups interact with hydrophilic regions. This allows the compound to stabilize emulsions and enhance the solubility of hydrophobic substances in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
Stearamidoethylamine: Lacks the hydroxyethyl and acetate groups, making it less hydrophilic.
Stearamidoethyl(2-hydroxyethyl)amine: Similar structure but without the acetate group.
N-(2-Hydroxyethyl)stearamide: Lacks the ethylene oxide-derived hydroxyethyl group.
Uniqueness
Stearamidoethyl(2-hydroxyethyl)amine, acetate is unique due to its combination of a long hydrophobic chain and multiple hydrophilic groups, which enhances its amphiphilic properties. This makes it more effective as an emulsifying agent and surfactant compared to similar compounds .
Properties
CAS No. |
53585-52-7 |
|---|---|
Molecular Formula |
C22H46N2O2.C2H4O2 C24H50N2O4 |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
acetic acid;N-[2-(2-hydroxyethylamino)ethyl]octadecanamide |
InChI |
InChI=1S/C22H46N2O2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24-19-18-23-20-21-25;1-2(3)4/h23,25H,2-21H2,1H3,(H,24,26);1H3,(H,3,4) |
InChI Key |
FMPKQAWGNSGARV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCO.CC(=O)O |
Related CAS |
53585-52-7 57478-07-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


